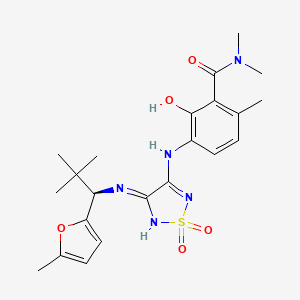

![molecular formula C16H14N4O6S B2820898 2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 69438-21-7](/img/structure/B2820898.png)

2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are typically synthesized through cyclization of precursor compounds in the presence of a base .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves cyclization of precursor compounds. For example, one synthetic strategy proposed involves the cyclization of ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives typically involve cyclization reactions, which can be carried out at various temperatures and over different periods of time depending on the reactivity of the electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be studied using density functional theory (DFT). This can provide information about the molecular and electronic properties of the compounds .Scientific Research Applications

Synthesis of Biologically Active Molecules

- Heterocyclic Compound Synthesis : The utility of 2-Aminothiophene-3-carboxamide derivatives in synthesizing biologically active, fused heterocyclic compounds has been explored. These compounds exhibit significant antimicrobial activity against various bacteria, highlighting their pharmaceutical interest (Wardakhan, Elmegeed, & Manhi, 2005).

- Pharmacological Properties : Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated high activity compared to standard drugs, indicating their potential as pharmaceutical agents (Amr et al., 2010).

Material Science Applications

- Disperse Dyes Synthesis : Derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been utilized in the synthesis of azo dyes. These dyes exhibit good coloration and fastness properties on polyester, suggesting applications in the textile industry (Sabnis & Rangnekar, 1989).

Drug Development

- Antimycobacterial Agents : Tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides, derived from modifications of known antimycobacterial molecules, have shown potent in vitro activity against Mycobacterium tuberculosis. These findings support their potential as lead structures for developing new antimycobacterial drugs (Nallangi et al., 2014).

Anticancer Research

- Antitumor Activity : Heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Many of these compounds showed high inhibitory effects in vitro against various human cancer cell lines, highlighting their potential in cancer therapy (Shams et al., 2010).

Anti-inflammatory Agents

- Novel 5-substituted benzo[b]thiophene derivatives have demonstrated potent anti-inflammatory activity, presenting a potential avenue for the development of new anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based analogs have been shown to have anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .

Result of Action

For instance, some thiophene-based compounds have been shown to increase the phosphorylation of downstream signaling molecules of STING, an immune-associated protein .

Future Directions

properties

IUPAC Name |

2-[(3,5-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c17-14(21)13-11-3-1-2-4-12(11)27-16(13)18-15(22)8-5-9(19(23)24)7-10(6-8)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOYHLNFUAYTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)